4-Iodobenzaldehyde oxime

X-ray Crystallography Molecular Geometry Crystal Engineering

4-Iodobenzaldehyde oxime (CAS 34158-75-3) is an aromatic aldoxime derivative with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol, characterized by a para-iodo substituent on the benzene ring. As a member of the halogenated benzaldehyde oxime class, it is a key synthetic intermediate for constructing heterocyclic frameworks such as isoxazolines and for generating nitrile oxide dipoles via oxidation.

Molecular Formula C7H6INO
Molecular Weight 247.03 g/mol
CAS No. 34158-75-3
Cat. No. B3130136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodobenzaldehyde oxime
CAS34158-75-3
Molecular FormulaC7H6INO
Molecular Weight247.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=NO)I
InChIInChI=1S/C7H6INO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+
InChIKeyNVYLBKHPSREQBQ-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodobenzaldehyde Oxime (CAS 34158-75-3): Sourcing and Identification Guide for Procurement


4-Iodobenzaldehyde oxime (CAS 34158-75-3) is an aromatic aldoxime derivative with the molecular formula C₇H₆INO and a molecular weight of 247.03 g/mol, characterized by a para-iodo substituent on the benzene ring . As a member of the halogenated benzaldehyde oxime class, it is a key synthetic intermediate for constructing heterocyclic frameworks such as isoxazolines and for generating nitrile oxide dipoles via oxidation [1]. The compound is a crystalline solid at room temperature, with a calculated density of 1.81±0.1 g/cm³ at 20°C and a calculated water solubility of 0.82 g/L at 25°C . Commercial specifications typically require a minimum purity of 95% .

Why 4-Iodobenzaldehyde Oxime Cannot Be Replaced by Generic Halogenated Oxime Analogs


Procurement and research teams should recognize that 4-iodobenzaldehyde oxime cannot be simply interchanged with its chloro or bromo analogs without altering the intended outcome. The iodine substituent imparts a distinct combination of steric bulk and leaving-group ability that fundamentally changes reaction kinetics and product profiles [1]. Direct experimental data confirm that the para-iodo substitution affects molecular planarity, as measured by X-ray crystallography [2], and results in a unique enzyme inhibition fingerprint, as shown in comparative bioactivity assays [3]. These quantifiable differences in both physical and biochemical behavior invalidate the assumption of functional equivalence among halogenated benzaldehyde oximes, necessitating compound-specific sourcing and validation.

4-Iodobenzaldehyde Oxime (34158-75-3): Quantified Differentiation Evidence for Scientific Procurement


Molecular Planarity Deviation: A Structural Descriptor for Crystal Engineering

4-Iodobenzaldehyde oxime exhibits a near-planar molecular geometry with a measured torsion angle deviation of -179(2)° for the C(4)-C(7)-C(8)-C(9) atom sequence, as determined by single-crystal X-ray diffraction [1]. This degree of planarity, with all atoms within 0.2 Å of a common plane, is a direct consequence of the para-iodo substitution and is a key parameter for predicting intermolecular packing and reactivity in the solid state [1].

X-ray Crystallography Molecular Geometry Crystal Engineering

Enzyme Inhibition Fingerprint: Distinct Bioactivity Profile vs. Other Oximes

4-Iodobenzaldehyde oxime displays a defined and quantifiable biochemical interaction profile, with IC50 values reported as >1,000,000 nM for rabbit aldehyde oxidase and 520,000 nM for mushroom tyrosinase [1]. This contrasts sharply with the inhibitory activity (36.67%) of the structurally distinct dimethylaminobenzaldoxime against human erythrocyte acetylcholinesterase, as reported in a separate study [2]. These data points provide a baseline for comparing the selectivity and potency of this specific halogenated oxime in enzymatic systems.

Biochemical Assay Enzyme Inhibition IC50

Physicochemical Property Profile: Solubility and Density Benchmarks for Process Design

The calculated physicochemical profile of 4-iodobenzaldehyde oxime includes a water solubility of 0.82 g/L at 25°C, a density of 1.81±0.1 g/cm³ at 20°C, and a boiling point of 273.5±23.0 °C at 760 Torr . While direct comparative experimental data for the chloro and bromo analogs are not consolidated in a single source, the substantial molecular weight of the iodo derivative (247.03 g/mol) compared to its bromo (200.03 g/mol) and chloro (155.58 g/mol) [1] counterparts directly influences these derived properties.

Physicochemical Properties Process Chemistry Formulation

Precursor Utility for Nitrile Oxide Generation: Leveraging the Iodo Leaving Group

4-Iodobenzaldehyde oxime serves as a direct precursor to a nitrile oxide dipole, a reactive intermediate for 1,3-dipolar cycloadditions, upon oxidation with hypervalent iodine reagents such as Koser's reagent [1]. The para-iodo substituent provides enhanced leaving-group ability in subsequent transformations compared to its bromo and chloro analogs [1], enabling more efficient generation of the reactive dipole for constructing complex heterocycles.

Synthetic Methodology Dipole Precursor Halogen Effect

Validated Application Scenarios for 4-Iodobenzaldehyde Oxime Based on Quantified Evidence


Crystal Engineering and Structure-Based Design Studies

The precise single-crystal X-ray diffraction data for 4-iodobenzaldehyde oxime, including a refined R-factor of 0.053 and defined torsion angle of -179(2)°, provides a reliable structural template for molecular modeling and crystal engineering [1]. Researchers can use this data to design co-crystals or metal-organic frameworks (MOFs) where the near-planar geometry and specific intermolecular contacts (e.g., 3.647 Å between O(3) and C(4)) are critical design elements. This level of structural detail is essential for applications requiring predictable solid-state packing, making this compound a preferred choice for such studies over less-characterized analogs.

Biochemical Assay Development as a Low-Interference Control

Given its documented weak inhibition profile against aldehyde oxidase (IC50 > 1,000,000 nM) and tyrosinase (IC50 = 520,000 nM) [1], 4-iodobenzaldehyde oxime can be strategically employed as a negative control or a baseline scaffold in enzyme inhibition assays. Its quantifiable low potency allows assay developers to confidently use it to assess assay background or as a starting point for SAR studies, where its biological inertness against these common targets ensures that any observed activity in derivative compounds is due to synthetic modifications rather than the core scaffold. This is a direct application derived from its specific biochemical fingerprint.

Synthetic Methodology Development for Isoxazoline and Related Heterocycles

The patent literature explicitly designates 4-iodobenzaldehyde oxime as a precursor for the preparation of substituted isoxazoline compounds [1]. Its utility is grounded in the ability to generate a nitrile oxide dipole upon oxidation. The presence of the iodo substituent, with its weaker C-I bond, can facilitate subsequent cross-coupling or functionalization steps on the resulting isoxazoline ring [1]. This makes it a specialized reagent for synthetic chemists developing new routes to these heterocycles, particularly when the final product requires the retention of a heavy atom for X-ray crystallography or as a handle for late-stage diversification.

Process Chemistry: Solvent System Selection and Workup Design

The calculated water solubility of 0.82 g/L at 25°C and density of 1.81 g/cm³ for 4-iodobenzaldehyde oxime are critical parameters for process chemists [1]. This information directly guides the selection of extraction and purification protocols. Knowing its very low water solubility, process development can confidently favor aqueous washes to remove water-soluble impurities without significant product loss. The density value aids in anticipating phase separation behavior and in the design of large-scale reaction and workup procedures. These validated physicochemical benchmarks are essential for efficient and scalable manufacturing processes involving this compound.

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